molecular formula C9H17ClN2 B6361703 [(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine hydrochloride CAS No. 1240568-74-4

[(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine hydrochloride

Cat. No.: B6361703
CAS No.: 1240568-74-4
M. Wt: 188.70 g/mol
InChI Key: LXWAYXTVJUYKRY-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride is a chemical compound with a unique structure that includes a pyrrole ring substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride typically involves the reaction of 1-methyl-1H-pyrrole with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: This compound has a similar pyrrole structure but with different substituents.

    Pinacol boronic esters: These compounds are valuable in organic synthesis and share some chemical properties with (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride.

Uniqueness

(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride is unique due to its specific substitution pattern and the presence of both a pyrrole ring and an amine group

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.ClH/c1-8(2)10-7-9-5-4-6-11(9)3;/h4-6,8,10H,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWAYXTVJUYKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CN1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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